molecular formula C23H25N3O2 B1672742 FK 453 CAS No. 121524-18-3

FK 453

Cat. No.: B1672742
CAS No.: 121524-18-3
M. Wt: 375.5 g/mol
InChI Key: OPLOPFHUHFGKMJ-JXOMPUQVSA-N
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Description

FK-453 is a potent and selective antagonist of the adenosine A1 receptor. It is a non-xanthine compound with diuretic and renal vasodilatory activity . The compound has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases.

Preparation Methods

The synthesis of FK-453 involves the cyclization of 1-aminopyridinium iodide with 3-phenylpropynoic acid ethyl ester using potassium hydroxide in dimethylformamide. This reaction yields 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, which is then decarboxylated to produce FK-453 . Industrial production methods for FK-453 are not widely documented, but the synthetic route mentioned is a key step in its preparation.

Chemical Reactions Analysis

FK-453 undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using common reducing agents, but specific conditions and products are not extensively studied.

    Substitution: FK-453 can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens and nucleophiles.

Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

FK-453 has several scientific research applications:

Mechanism of Action

FK-453 exerts its effects by selectively antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including renal function and cardiovascular regulation. By blocking the adenosine A1 receptor, FK-453 inhibits the effects of adenosine, leading to diuretic and renal vasodilatory effects .

Comparison with Similar Compounds

FK-453 is unique compared to other adenosine receptor antagonists due to its non-xanthine structure. Similar compounds include:

FK-453 stands out due to its high selectivity and potency as an adenosine A1 receptor antagonist, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

121524-18-3

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

(E)-1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+/t19-/m1/s1

InChI Key

OPLOPFHUHFGKMJ-JXOMPUQVSA-N

SMILES

C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4

Isomeric SMILES

C1CCN([C@H](C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-(R)-(1-(E)-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)acryl)-2-piperidine ethanol
FK 453
FR 113452
FR 113453
FR113452
FR113453

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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